(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
The compound (6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule that features a benzodioxole core with multiple methoxy and bromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps, including bromination, methoxylation, and epoxidation reactions. The starting material, 1,3-benzodioxole, undergoes bromination using bromine in acetic acid to introduce the bromo substituent . Subsequent methoxylation is achieved using methanol and a suitable catalyst. The final step involves the formation of the oxirane ring through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as the development of more efficient catalysts for the epoxidation reaction.
Chemical Reactions Analysis
Types of Reactions
(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of anticancer agents due to its structural similarity to known bioactive molecules.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The molecular targets and pathways involved may include tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog with similar structural features.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Another derivative with methoxy and benzodioxole groups.
Uniqueness
(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE: is unique due to the presence of both bromo and methoxy substituents, as well as the oxirane ring. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H19BrO8 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17(26-4)20-19(16(12)25-3)27-8-28-20/h5-7,15,18H,8H2,1-4H3 |
InChI Key |
WYCAVTDVMLMKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C4=C(C(=C3Br)OC)OCO4)OC)OC |
Origin of Product |
United States |
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